The compound is classified as a chromone derivative and a benzothiazole derivative, which are both known for their biological activities, including anti-cancer properties. The presence of the dimethylpiperidine group enhances its pharmacological profile by potentially improving solubility and bioavailability.
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves several key steps:
The molecular structure of 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one can be described as follows:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one primarily involves:
This dual action makes it a promising candidate for further development as an anti-cancer agent.
Key physical and chemical properties include:
The applications of 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one include:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4